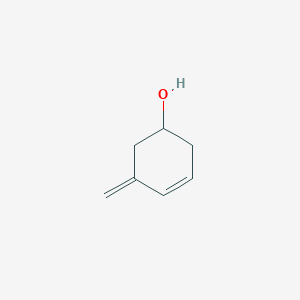
5-Methylidenecyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylidenecyclohex-3-en-1-ol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) and a methylene group (=CH2) attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenecyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by dehydration to form the desired product. The reaction conditions typically include:
Cyclohexanone: as the starting material.
Formaldehyde: as the methylene source.
Base: such as sodium hydroxide or potassium hydroxide.
Dehydration: step using an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Methylidenecyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 5-methylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 5-Methylidenecyclohex-3-en-1-one.
Reduction: 5-Methylcyclohexanol.
Substitution: Various substituted cyclohexenes depending on the reagent used.
Scientific Research Applications
Chemistry: 5-Methylidenecyclohex-3-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-Methylidenecyclohex-3-en-1-ol depends on its interaction with specific molecular targets. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. In reduction reactions, the double bond is hydrogenated to form a single bond, involving the addition of hydrogen atoms.
Comparison with Similar Compounds
Cyclohex-3-en-1-ol: Similar structure but lacks the methylene group.
5-Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexanone: Similar structure but lacks both the hydroxyl and methylene groups.
Uniqueness: 5-Methylidenecyclohex-3-en-1-ol is unique due to the presence of both a hydroxyl group and a methylene group on the cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
111750-69-7 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
5-methylidenecyclohex-3-en-1-ol |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2-3,7-8H,1,4-5H2 |
InChI Key |
HJUVDQMOIYYMLA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


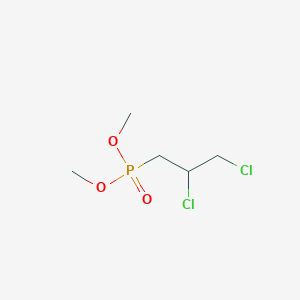
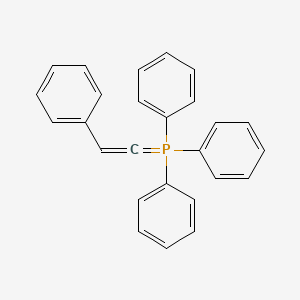
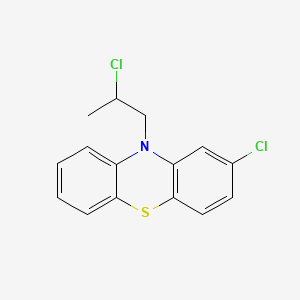

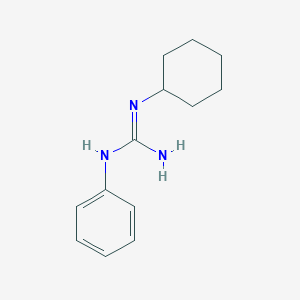
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
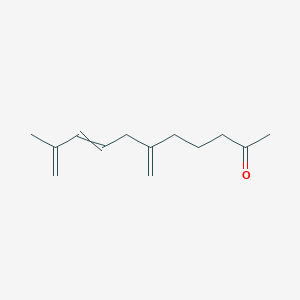
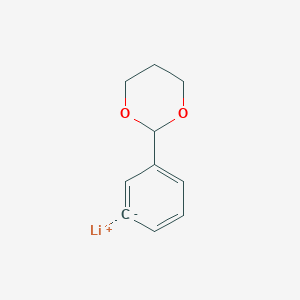
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
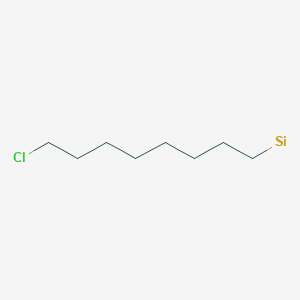

![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

